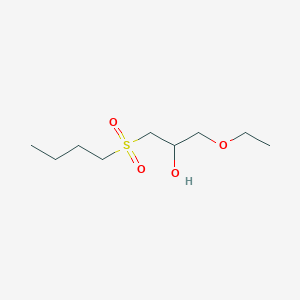
1-Butylsulfonyl-3-ethoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylsulfonyl-3-ethoxypropan-2-ol is an organic compound with the molecular formula C9H20O4S It is characterized by the presence of a butylsulfonyl group attached to a 3-ethoxypropan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylsulfonyl-3-ethoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-ethoxy-2-propanol with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Butylsulfonyl-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butylsulfonyl-3-ethoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-3-ethoxypropan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Ethoxy-2-propanol: Similar in structure but lacks the butylsulfonyl group.
Propylene glycol ethyl ether: Another related compound with different functional groups.
Uniqueness: 1-Butylsulfonyl-3-ethoxypropan-2-ol is unique due to the presence of both an ethoxy group and a butylsulfonyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
1-butylsulfonyl-3-ethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4S/c1-3-5-6-14(11,12)8-9(10)7-13-4-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZODCFBQXGNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5116304.png)
![N~1~-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N~2~,N~2~-diethyl-N~1~-methylglycinamide](/img/structure/B5116307.png)
![N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide](/img/structure/B5116309.png)
![N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B5116342.png)
![4-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B5116356.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(3-phenylpropyl)-1H-benzimidazole](/img/structure/B5116363.png)
![N'-[(5-nitro-2-furyl)methylene]cyclopentanecarbohydrazide](/img/structure/B5116367.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116373.png)
![(3Z)-2-ethoxy-3-[(2-hydroxyanilino)methylidene]-6-methylchromen-4-one](/img/structure/B5116394.png)
![6-(2-Methoxy-1-naphthyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5116398.png)

![4-Acetyl-N-{4-[(3-methoxypyrazin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B5116400.png)

